6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile
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Description
6-{4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C21H21N5O2 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 375.16952493 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR)
Mode of Action
This compound acts as an inhibitor of EGFR . It binds to the ATP-binding site of EGFR, preventing the activation of the receptor’s kinase domain. This inhibition blocks the downstream signaling pathways activated by EGFR, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are involved in cell proliferation and survival.
Biochemical Pathways
The compound affects the EGFR signaling pathway . By inhibiting EGFR, it prevents the activation of downstream signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways. These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival. Therefore, the inhibition of these pathways can lead to the suppression of tumor growth and proliferation.
Pharmacokinetics
Like many other small molecule drugs, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces .
Result of Action
The inhibition of EGFR by this compound leads to the suppression of tumor growth and proliferation . This is due to the blockade of the downstream signaling pathways that are involved in cell proliferation and survival.
Properties
IUPAC Name |
6-[4-[(7-methoxy-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-28-17-5-6-18-19(11-17)23-14-26(21(18)27)13-15-7-9-25(10-8-15)20-4-2-3-16(12-22)24-20/h2-6,11,14-15H,7-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQUSOKHYVBZHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=CC=CC(=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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